molecular formula C13H25ClN2O3 B2981172 tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 2361644-23-5

tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B2981172
CAS No.: 2361644-23-5
M. Wt: 292.8
InChI Key: PAXKVHVZRUOSMK-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₃H₂₄N₂O₃Cl It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This is the parent compound without the hydrochloride group.

  • Tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (S)-enantiomer: The stereoisomer of the compound, which may have different biological activity.

  • Other spirocyclic compounds: Various other spirocyclic compounds with different substituents and ring structures.

Uniqueness: Tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride stands out due to its specific structural features, which contribute to its reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a unique and valuable compound.

Properties

IUPAC Name

tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXKVHVZRUOSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-23-5
Record name tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride
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